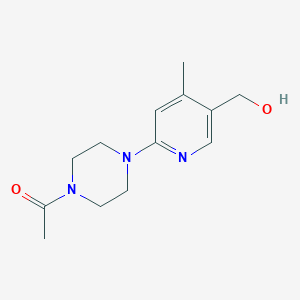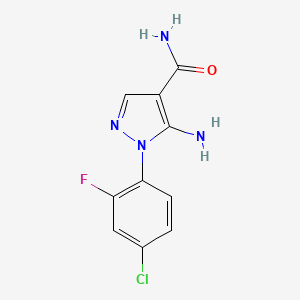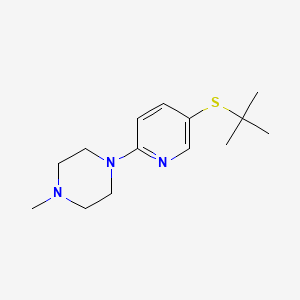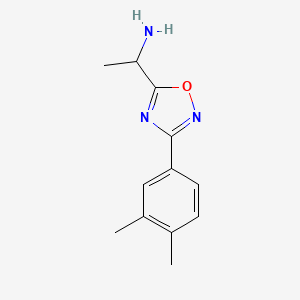
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a fluorophenyl group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluorophenyl group.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability. The exact pathways and targets would depend on the specific application being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Fluorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group.
4-(Methylsulfonyl)-1H-pyrazole: Lacks the fluorophenyl group.
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Substitutes the fluorine atom with chlorine.
Uniqueness
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both the fluorophenyl and methylsulfonyl groups, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methylsulfonyl group can improve its solubility and bioavailability.
Propriétés
Formule moléculaire |
C10H9FN2O2S |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
5-(3-fluorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13) |
Clé InChI |
UMFACDVXRAFLJZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11792481.png)

![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)

![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)





![3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)

![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)
